4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide
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Overview
Description
4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide is a complex organic compound that features an indole moiety, a cyano group, and a benzamide structure. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The cyano group can be introduced via nucleophilic substitution reactions, and the benzamide structure is often formed through amide bond formation reactions .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to accelerate the reaction rates. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzamide structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyano group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
4-cyano-N-[2-(1H-indol-3-yl)ethyl]benzamide: A structurally similar compound with a different substitution pattern.
Uniqueness
4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole moiety, a cyano group, and a benzamide structure makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c22-12-15-7-9-16(10-8-15)21(27)25-14-20(26)23-11-3-4-17-13-24-19-6-2-1-5-18(17)19/h1-2,5-10,13,24H,3-4,11,14H2,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXSWXAZBLRVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCNC(=O)CNC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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